Mass Spectrometric Differentiation: +8 Da Mass Shift Enables Unambiguous Quantification of EP Impurity B
Felodipine 3,5-dimethyl ester-13C2,d6 exhibits a molecular weight of 378.25 Da, representing a +8 Da mass shift relative to the unlabeled Felodipine 3,5-dimethyl ester (Felodipine EP Impurity B), which has a molecular weight of 370.23 Da . This mass difference exceeds the minimum requirement of 3-5 mass units recommended to avoid spectral overlap (cross-talk) between the analyte and internal standard channels in LC-MS/MS quantification [1]. In contrast, unlabeled impurity B is indistinguishable from endogenous impurity present in a sample, and structurally analogous IS compounds (e.g., nimodipine, MW 418.44 Da) exhibit different fragmentation patterns and ionization efficiencies that preclude accurate co-quantification via isotope dilution.
| Evidence Dimension | Molecular Weight (Da) and Mass Shift Relative to Unlabeled Analyte |
|---|---|
| Target Compound Data | 378.25 Da; +8 Da mass shift |
| Comparator Or Baseline | Unlabeled Felodipine 3,5-dimethyl ester: 370.23 Da; Structural analog IS (nimodipine): 418.44 Da |
| Quantified Difference | Target compound: +8 Da mass shift vs unlabeled; comparator structural analog differs by +48 Da with distinct structure |
| Conditions | Mass spectrometric detection, ESI+ or ESI− mode, triple quadrupole MRM analysis |
Why This Matters
The +8 Da mass shift enables unambiguous differentiation and quantification of EP Impurity B in pharmaceutical formulations, which is unachievable with unlabeled reference standards or structurally dissimilar internal standards.
- [1] WuXi AppTec DMPK Service. LC−MS生物分析中内标的使用考量. Recommendation: SIL-IS should exceed analyte by 4-5 mass units to minimize cross-talk. View Source
